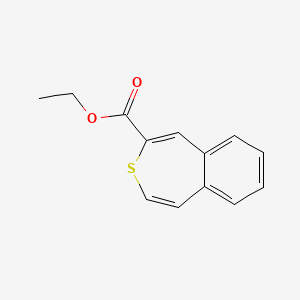
Ethaneperoxoic acid, cyanodiphenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethaneperoxoic acid, cyanodiphenylmethyl ester is a chemical compound with the molecular formula C12H13NO3 It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethaneperoxoic acid, cyanodiphenylmethyl ester typically involves the esterification of ethaneperoxoic acid with cyanodiphenylmethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethaneperoxoic acid, cyanodiphenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Ethaneperoxoic acid, cyanodiphenylmethyl ester has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce ester and cyanide functionalities into target molecules.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mécanisme D'action
The mechanism of action of ethaneperoxoic acid, cyanodiphenylmethyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release active intermediates, while the cyanide group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethaneperoxoic acid, 1-cyano-1-(2-methylphenyl)ethyl ester
- Ethaneperoxoic acid, 1-cyano-1-[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]pentyl ester
Uniqueness
Ethaneperoxoic acid, cyanodiphenylmethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different balance of stability and reactivity, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
58422-81-4 |
|---|---|
Formule moléculaire |
C16H13NO3 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
[cyano(diphenyl)methyl] ethaneperoxoate |
InChI |
InChI=1S/C16H13NO3/c1-13(18)19-20-16(12-17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,1H3 |
Clé InChI |
NWUVBRAACXOCIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OOC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


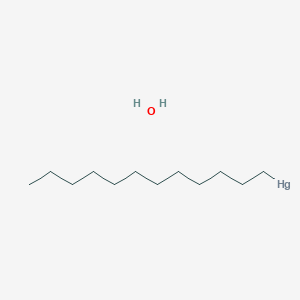

![4-Bromo-2-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B14611567.png)
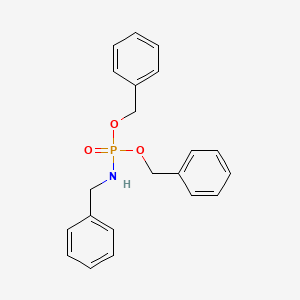
![Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl-](/img/structure/B14611579.png)
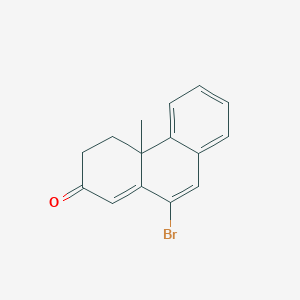
![[(2R,3R)-3-methyloxiran-2-yl]methanol](/img/structure/B14611584.png)
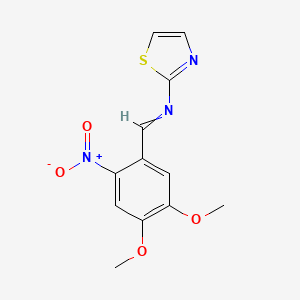
![1-Methyl-3,5-diphenyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazole](/img/structure/B14611589.png)


